2-Ethylresorcinol

Description

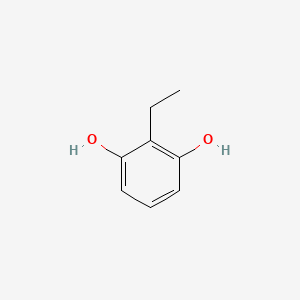

2-Ethylresorcinol (IUPAC name: 4-ethylbenzene-1,3-diol) is a substituted resorcinol derivative characterized by an ethyl group at the 4-position of the benzene ring. It has the molecular formula C₈H₁₀O₂, a molecular weight of 138.166 g/mol, and is used in organic synthesis, polymer stabilization, and bioactive compound development . Key synthesis routes include hydrolysis and decarboxylation of intermediates, yielding high purity (>98%) products with isolated yields of 74–80% . Its ¹H-NMR spectrum (DMSO-d₆) shows distinctive peaks at δ 8.95 (broad singlet, 2H, phenolic -OH), 6.71 (t, J = 8.0 Hz, aromatic H), and 0.99 ppm (t, J = 7.4 Hz, ethyl -CH₃) .

Properties

IUPAC Name |

2-ethylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-6-7(9)4-3-5-8(6)10/h3-5,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVXFVWWARTDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431425 | |

| Record name | 2-ethylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31154-44-6 | |

| Record name | 2-ethylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylresorcinol can be synthesized through several methods. One common approach involves the ethylation of resorcinol. This process typically uses ethyl bromide or ethyl iodide as the ethylating agents in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethylation.

Industrial Production Methods: On an industrial scale, this compound is produced through the alkylation of resorcinol using ethylene in the presence of a catalyst. This method is preferred due to its efficiency and cost-effectiveness. The reaction conditions are carefully controlled to optimize yield and purity, often involving high temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylresorcinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert it into dihydroxy compounds.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Dihydroxy derivatives.

Substitution: Halogenated or nitrated resorcinol derivatives.

Scientific Research Applications

Chemistry

2-Ethylresorcinol serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for various functionalizations, making it versatile in organic synthesis.

Biology

The compound exhibits notable antimicrobial properties , which are beneficial in developing antibacterial agents. Studies have shown that it effectively inhibits the growth of various bacteria and fungi, making it suitable for pharmaceutical applications.

Medicine

In dermatology, this compound is investigated for its ability to inhibit tyrosinase , an enzyme crucial in melanin production. This property is particularly valuable in skin-lightening products aimed at reducing hyperpigmentation. Research indicates that it acts at both transcriptional and translational levels, making it more effective than traditional agents like kojic acid or arbutin .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes, resulting in cell lysis.

Case Study 2: Skin Lightening

In clinical trials assessing skin-lightening formulations, participants using products containing this compound showed a marked reduction in melanin production compared to those using placebo treatments. The study concluded that the compound's inhibition of tyrosinase significantly contributed to its efficacy in treating hyperpigmentation .

Industrial Applications

This compound is employed in various industries due to its antioxidant and antimicrobial properties:

- Cosmetics : Used in formulations aimed at reducing skin pigmentation and providing antioxidant protection.

- Pharmaceuticals : Incorporated into topical treatments for skin disorders.

- Food Preservation : Acts as a preservative due to its antimicrobial properties.

Mechanism of Action

The mechanism by which 2-Ethylresorcinol exerts its effects involves its interaction with specific molecular targets. For instance, its inhibitory effect on tyrosinase is due to its ability to bind to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This action is beneficial in reducing hyperpigmentation in skin treatments.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Notes:

- This compound vs. 4-Ethylresorcinol: These isomers differ in ethyl group placement (para vs. ortho). This compound exhibits superior thermal stability as a polymerization inhibitor due to steric effects stabilizing phenolic -OH groups .

- Resorcinol: The parent compound lacks alkyl groups, resulting in higher water solubility (123 g/L at 20°C) compared to this compound (lower solubility due to hydrophobicity of the ethyl group) .

Reactivity and Functionalization

- Synthetic Utility: this compound reacts with diethyl 2-acetylhexanoate to form coumarin derivatives (e.g., compound 4e), which show inhibitory activity against Bacillus anthracis helicase (IC₅₀ = 3.2 µM) . 4-Ethylresorcinol undergoes Gattermann formylation to produce 2,4-dihydroxy-3-ethylbenzaldehyde, a precursor for antimicrobial agents .

- Electrophilic Substitution: Alkyl resorcinols exhibit regioselectivity in electrophilic reactions. For example, nitration of this compound occurs preferentially at the 5-position due to steric and electronic effects, while 4-ethylresorcinol reacts at the 6-position .

Biological Activity

2-Ethylresorcinol is a derivative of resorcinol, which has gained attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological activity, including its mechanisms of action, inhibition properties, and potential therapeutic applications based on diverse research findings.

This compound (C₉H₁₂O₂) is characterized by its phenolic structure, which includes a hydroxyl group (-OH) attached to a benzene ring. This structure is crucial for its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Studies have shown that resorcinol derivatives can inhibit various enzymes, including tyrosinase and carbonic anhydrase. For instance, 4-ethylresorcinol has been shown to competitively inhibit human carbonic anhydrase I (hCA-I) with an IC50 value of approximately 1.27 µM, indicating significant potency in enzyme inhibition .

- Antioxidant Activity : Resorcinol derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in biological systems.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition has implications for skin whitening and hyperpigmentation treatments. Research indicates that this compound and its analogs can inhibit tyrosinase activity effectively. For example, studies have demonstrated that 4-ethylresorcinol inhibits tyrosinase through competitive mechanisms, with binding interactions that suggest significant hydrophobic interactions with the enzyme's active site .

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase by this compound has been explored through molecular docking studies. The estimated free energy of binding for 4-ethylresorcinol was found to be -4.81 kcal/mol, indicating strong binding affinity to the enzyme . This competitive inhibition suggests potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial.

Case Studies and Research Findings

- Skin Applications : Clinical studies have highlighted the efficacy of formulations containing this compound for treating hyperpigmentation disorders. These formulations leverage the compound's ability to inhibit melanin production via tyrosinase inhibition.

- Pharmacokinetics : Research on the pharmacokinetics of resorcinols indicates rapid absorption and metabolism in biological systems, with significant excretion rates observed in animal models . This rapid clearance may limit systemic toxicity while allowing localized therapeutic effects.

Table 1: Inhibition Potency of Resorcinol Derivatives

| Compound | Enzyme | IC50 (µM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| This compound | Tyrosinase | TBD | TBD |

| 4-Ethylresorcinol | hCA-I | 1.27 | -4.81 |

| 5-Methylresorcinol | hCA-I | 1.12 | -4.51 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes and characterization methods for 2-Ethylresorcinol?

- Methodological Answer : A common synthetic route involves catalytic alkylation of resorcinol, yielding 80% isolated product. Characterization requires multi-modal analytical techniques:

- 1H-NMR (300 MHz, DMSO-d6): Peaks at δ = 8.95 (2H, broad singlet), 6.71 (1H, triplet), 6.24 (2H, doublet), and 0.99 ppm (3H, triplet) confirm structure .

- Mass Spectrometry (ESI+) : A dimeric sodium adduct at m/z = 299.1 [2M+Na]+ supports molecular identity .

- TLC Validation : Rf = 0.53 in n-pentane/EtOAc (3:1) ensures purity .

- Experimental Design Tip : Cross-validate results with literature NMR shifts and retention factors to minimize misassignment .

Q. How should researchers formulate hypotheses about this compound’s biological mechanisms?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- PICO : "Does this compound (Intervention) inhibit tyrosinase activity (Outcome) in melanocyte cultures (Population) compared to kojic acid (Comparison)?"

- FINER : Ensure hypotheses are testable within resource constraints and address gaps in existing literature (e.g., conflicting reports on antioxidant efficacy) .

Advanced Research Questions

Q. How can researchers address contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Iterative Analysis : Replicate experiments under identical conditions (solvent, temperature, instrument calibration) to rule out procedural variability .

- Data Triangulation : Combine NMR, MS, and X-ray crystallography (if available) to resolve ambiguities. For instance, unexpected splitting patterns in NMR may indicate isomerization or solvent effects .

- Literature Comparison : Cross-reference with peer-reviewed studies from journals prioritizing raw data disclosure (e.g., Journal of Organic Chemistry) .

Q. What strategies ensure experimental rigor in pharmacological studies of this compound?

- Methodological Answer :

- Controls : Include positive (e.g., ascorbic acid for antioxidant assays) and negative controls (vehicle-only treatments) .

- Blinding : Assign sample labels randomly to avoid bias during data collection/analysis .

- Replication : Conduct independent replicates by different lab members or external collaborators to confirm findings .

- Statistical Power : Precalculate sample sizes using tools like G*Power to detect clinically relevant effect sizes (e.g., 20% inhibition threshold) .

Q. How should researchers design studies to explore this compound’s structure-activity relationships (SAR)?

- Methodological Answer :

- Systematic Variation : Synthesize analogs with modifications to the ethyl group or hydroxyl positions.

- High-Throughput Screening : Use microplate assays to test bioactivity (e.g., antimicrobial IC50) across analogs.

- Computational Modeling : Pair experimental data with molecular docking simulations to predict binding affinities to target enzymes (e.g., tyrosinase) .

Data Analysis & Interpretation

Q. How to resolve conflicting reports on this compound’s bioactivity across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like concentration ranges, cell lines, or assay protocols. Use funnel plots to assess publication bias .

- Sensitivity Testing : Re-evaluate bioactivity under standardized conditions (e.g., pH 7.4 buffers, 37°C incubation) to isolate compound-specific effects .

- Contextual Factors : Scrutinize methodologies for overlooked confounders (e.g., solvent toxicity in cell cultures) .

Q. What are best practices for reporting this compound research findings?

- Methodological Answer :

- Precision : Report numerical data to ≤3 significant figures unless justified by instrument precision (e.g., HPLC purity as 99.5% ± 0.2%) .

- Transparency : Disclose reagent sources, lot numbers, and exclusion criteria for outliers .

- Ethical Compliance : For human cell line studies, adhere to data privacy regulations (e.g., anonymization protocols per Republic Act 10173) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.